L-Cysteine isopropyl ester hydrochloride

Catalog No.
S15805784
CAS No.
M.F
C6H14ClNO2S
M. Wt
199.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteine isopropyl ester hydrochloride

Product Name

L-Cysteine isopropyl ester hydrochloride

IUPAC Name

propan-2-yl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

InChI

InChI=1S/C6H13NO2S.ClH/c1-4(2)9-6(8)5(7)3-10;/h4-5,10H,3,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

IDJFNDBWTCNZHE-JEDNCBNOSA-N

Canonical SMILES

CC(C)OC(=O)C(CS)N.Cl

Isomeric SMILES

CC(C)OC(=O)[C@H](CS)N.Cl

L-Cysteine isopropyl ester hydrochloride is a derivative of the amino acid L-cysteine, characterized by the presence of an isopropyl ester group. Its chemical formula is C₆H₁₃ClN₄O₂S, and it has a molecular weight of approximately 199.70 g/mol. This compound appears as a white crystalline powder and is soluble in water, making it suitable for various biochemical applications. The hydrochloride form indicates that the compound is stabilized by hydrochloric acid, enhancing its solubility and stability in aqueous solutions .

Typical of amino acids and esters:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, L-cysteine isopropyl ester can hydrolyze to release L-cysteine and isopropanol.
  • Transesterification: This reaction can occur with alcohols, where the isopropyl group can be replaced by another alkyl group, forming new esters.
  • Reductive reactions: The thiol group in L-cysteine can participate in redox reactions, allowing for the formation of disulfides or other sulfur-containing compounds .

L-Cysteine isopropyl ester hydrochloride exhibits several biological activities, primarily due to its role as a source of L-cysteine. L-cysteine itself is crucial for protein synthesis and acts as a precursor for glutathione, an important antioxidant in cells. The compound has been studied for its potential protective effects against oxidative stress and its role in detoxifying harmful substances in the body. Additionally, it may influence cellular signaling pathways involved in metabolism and apoptosis .

There are several methods to synthesize L-cysteine isopropyl ester hydrochloride:

  • Esterification: This method involves reacting L-cysteine with isopropanol in the presence of an acid catalyst (such as sulfuric acid) to form the ester. The reaction typically requires heating and may involve subsequent purification steps to isolate the hydrochloride form.
  • Chemical modification: Starting from commercially available L-cysteine, various protective group strategies can be employed to selectively modify the amino or carboxyl groups before introducing the isopropyl ester functionality.
  • Enzymatic synthesis: Enzymes such as lipases can catalyze the esterification process under mild conditions, providing a more environmentally friendly approach to synthesizing this compound .

L-Cysteine isopropyl ester hydrochloride has several applications across different fields:

  • Biochemical Research: It serves as a reagent in studies involving protein synthesis and enzyme activity.
  • Pharmaceuticals: Due to its antioxidant properties, it may be explored as a therapeutic agent for conditions related to oxidative stress.
  • Food Industry: As a food additive, it may be utilized for its flavor-enhancing properties and as a preservative due to its antioxidant capabilities .

Studies on L-Cysteine isopropyl ester hydrochloride have shown that it interacts with various biological molecules:

  • Proteins: It can form adducts with proteins via thiol-disulfide exchange reactions, potentially affecting protein structure and function.
  • Nucleic Acids: The compound has been noted to inhibit the binding of certain metabolites to nucleic acids, which may have implications for drug design and development .
  • Other Compounds: Interaction studies indicate that it may modulate the activity of certain drugs or toxins, enhancing their efficacy or reducing toxicity through its antioxidant properties .

L-Cysteine isopropyl ester hydrochloride shares structural similarities with several other cysteine derivatives. Here are some notable comparisons:

Compound NameCAS NumberKey Features
L-Cysteine ethyl ester hydrochloride868-59-7Ethyl group instead of isopropyl; similar applications
L-Cysteine methyl ester hydrochloride18598-63-5Methyl group; often used in peptide synthesis
N-Acetyl-L-cysteine616-91-1Acetylated form; known for mucolytic properties
S-Carboxymethyl-L-cysteine10089-65-1Contains carboxymethyl group; used in biochemistry

Uniqueness

L-Cysteine isopropyl ester hydrochloride's unique feature lies in its specific esterification with an isopropyl group, which may influence its solubility and reactivity compared to other derivatives. This specificity allows it to be utilized effectively in both biochemical research and potential therapeutic applications while being distinct from other cysteine derivatives that might exhibit different biological activities or solubility profiles .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

199.0433776 g/mol

Monoisotopic Mass

199.0433776 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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